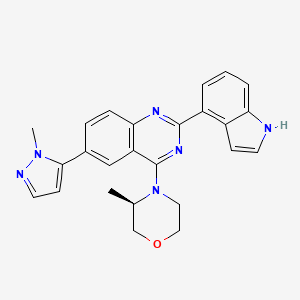

SKLB-197

描述

属性

分子式 |

C25H24N6O |

|---|---|

分子量 |

424.5 g/mol |

IUPAC 名称 |

(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine |

InChI |

InChI=1S/C25H24N6O/c1-16-15-32-13-12-31(16)25-20-14-17(23-9-11-27-30(23)2)6-7-22(20)28-24(29-25)19-4-3-5-21-18(19)8-10-26-21/h3-11,14,16,26H,12-13,15H2,1-2H3/t16-/m1/s1 |

InChI 键 |

FCNFJRRMUAOHKI-MRXNPFEDSA-N |

手性 SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5 |

规范 SMILES |

CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SKLB-197

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of SKLB-197, a novel small molecule inhibitor. It details the molecular target, the downstream cellular consequences of its inhibition, and standardized protocols for its preclinical evaluation.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity. The primary role of ATR is to detect and respond to single-stranded DNA (ssDNA) breaks and replication stress, which are common hallmarks of cancer cells due to their rapid proliferation and defective DNA repair mechanisms.[1]

The mechanism of this compound is rooted in the principle of synthetic lethality . It demonstrates particularly potent antitumor activity in cancer cells that have a loss of function in the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM and ATR are related kinases that respond to different types of DNA damage; ATM primarily responds to double-strand breaks. In ATM-deficient tumors, the cancer cells become heavily reliant on the ATR pathway to repair DNA damage and survive. By inhibiting ATR, this compound effectively removes this crucial survival pathway, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[1]

Upon activation by replication stress, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1). The phosphorylation of CHK1 initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of CHK1, thereby abrogating the cell cycle checkpoint and forcing the cells to enter mitosis with damaged DNA. This leads to mitotic catastrophe and cell death.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Target/System | Notes |

| IC50 | 0.013 µM | ATR Kinase | Highly potent against the primary target.[1][2] |

| Kinase Selectivity | Very weak to no activity | Panel of 402 other protein kinases | Demonstrates high selectivity for ATR.[1] |

| In Vivo Efficacy | Potent antitumor activity | ATM-deficient tumor models | Specific quantitative data on tumor growth inhibition, dosage, and formulation are not detailed in the currently available literature.[1] |

Signaling Pathway Diagram

The following diagram illustrates the ATR signaling pathway and the point of inhibition by this compound.

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound. These are generalized protocols for ATR inhibitors and should be optimized for specific cell lines and experimental conditions.

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the ATR kinase.

Workflow Diagram:

Caption: Generalized workflow for an in vitro ATR kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Kinase Reaction Buffer: e.g., 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

Dilute recombinant human ATR/ATRIP complex and a suitable substrate (e.g., GST-p53 fusion protein) in kinase buffer.

-

-

Assay Procedure:

-

Add diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the ATR kinase and substrate mixture to the wells.

-

Initiate the kinase reaction by adding a solution of ATP (concentration at or near the Km for ATR).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection and Analysis:

-

Detect the level of substrate phosphorylation using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA with a phospho-specific antibody.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

This cell-based assay confirms the on-target effect of this compound by measuring the phosphorylation of ATR's primary downstream target, CHK1.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., an ATM-deficient line) in 6-well plates and allow them to adhere.

-

Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

-

Induce DNA damage to activate the ATR pathway by treating cells with an agent like hydroxyurea (e.g., 2 mM for 2-4 hours) or UV radiation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total CHK1 and a loading control (e.g., β-actin).

-

This assay assesses the long-term cytotoxic effect of this compound by measuring the ability of single cells to proliferate and form colonies after treatment.

Methodology:

-

Cell Plating and Treatment:

-

Seed a low number of cells (e.g., 200-1000 cells per well, optimized for each cell line) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

For combination studies, a DNA damaging agent can be added concurrently or sequentially.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

-

-

Staining and Quantification:

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Wash away excess stain with water and allow the plates to dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

-

This study evaluates the in vivo antitumor efficacy of this compound in an animal model.

Methodology:

-

Model Establishment:

-

Subcutaneously implant human cancer cells (e.g., an ATM-deficient cell line) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The formulation and dosage would need to be determined through pharmacokinetic and tolerability studies.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

-

At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-CHK1).

-

References

SKLB-197: A Potent and Selective ATR Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), particularly in response to replication stress. Many cancer cells exhibit increased reliance on the ATR signaling pathway for survival due to defects in other DDR pathways, such as the loss of ATM (ataxia-telangiectasia mutated) kinase function. This dependency makes ATR an attractive therapeutic target based on the principle of synthetic lethality. SKLB-197 is a novel, potent, and highly selective inhibitor of ATR kinase, demonstrating significant antitumor activity in preclinical models.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Core Properties of this compound

This compound has been identified as a highly effective and selective ATR kinase inhibitor. Its key biochemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Target | ATR Kinase | [1] |

| IC50 (ATR Kinase) | 0.013 µM | [1] |

| Molecular Formula | C25H24N6O | [1] |

| Molecular Weight | 424.5 g/mol | [1] |

| Solubility | Soluble in DMSO (85 mg/mL) | [1] |

Mechanism of Action: Inhibition of the ATR Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ATR. ATR is a central transducer in the DDR pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage. Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other downstream targets, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells with high levels of replication stress or defective DNA repair mechanisms.

Kinase Selectivity Profile

A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects and potential toxicity. This compound has been demonstrated to be a highly selective ATR inhibitor, with very weak or no activity against a panel of 402 other protein kinases. While the specific quantitative data from this broad panel screening is not publicly available, the high degree of selectivity distinguishes this compound as a promising therapeutic candidate.

Representative Kinase Selectivity Data for a Highly Selective ATR Inhibitor *

| Kinase | IC50 (µM) |

| ATR | 0.013 |

| ATM | >10 |

| DNA-PK | >10 |

| mTOR | >10 |

| PI3Kα | >10 |

| PI3Kβ | >10 |

| PI3Kγ | >10 |

| PI3Kδ | >10 |

| ABL1 | >10 |

| SRC | >10 |

| LCK | >10 |

| EGFR | >10 |

| HER2 | >10 |

| VEGFR2 | >10 |

Note: This table presents representative data for a highly selective ATR inhibitor based on the profile of this compound. The IC50 values for kinases other than ATR are illustrative of high selectivity and are not specific reported values for this compound.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of this compound. These protocols are based on standard methodologies for characterizing ATR inhibitors and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATR kinase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant ATR kinase, a suitable substrate (e.g., a peptide containing the consensus phosphorylation motif), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³²P-ATP) or a non-radiometric method like fluorescence polarization or luminescence-based ATP detection.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the drug concentration to determine the IC50 value.

Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the inhibition of ATR signaling in cells by assessing the phosphorylation status of its downstream target, Chk1.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a defined period. It is often beneficial to induce DNA damage (e.g., with hydroxyurea or UV radiation) to activate the ATR pathway.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Synthesis of this compound

The detailed synthesis of this compound is proprietary. However, based on the chemical structure, a plausible synthetic route would involve a multi-step process. A representative synthesis for structurally similar ATR inhibitors often involves key steps such as the formation of a pyrimidine core, followed by Suzuki or other cross-coupling reactions to introduce the aryl and heteroaryl substituents. The final steps would typically involve the introduction of the morpholine moiety.

Conclusion

This compound is a potent and highly selective ATR kinase inhibitor with promising antitumor activity, particularly in cancers with underlying DNA damage response defects. Its well-defined mechanism of action and favorable preclinical profile make it a strong candidate for further development as a targeted cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other novel ATR inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic properties and in vivo efficacy in a broader range of cancer models.

References

SKLB-197: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. It details its mechanism of action within the DNA Damage Response (DDR) network, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its characterization.

Introduction: The DNA Damage Response and the Central Role of ATR

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1][2] This network detects DNA lesions, signals their presence, and promotes their repair.[3] Two master regulators at the apex of this pathway are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR. While ATM is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage, most notably the replication stress and single-stranded DNA (ssDNA) that frequently arise in rapidly proliferating cancer cells.[1][4][5][6] This dependency on the ATR pathway for survival makes it a compelling therapeutic target.

This compound has emerged as a potent and highly selective small-molecule inhibitor of ATR kinase.[4][7][8][9] Its mechanism of action is centered on the principle of synthetic lethality, where it selectively targets tumor cells that have pre-existing defects in other DDR pathways, such as the loss of ATM function.[4][5] These ATM-deficient tumors become critically reliant on ATR for survival, making them exquisitely sensitive to ATR inhibition.[4]

Core Mechanism of Action of this compound

This compound functions by directly binding to the ATP-binding pocket within the catalytic domain of the ATR kinase.[7] This competitive inhibition prevents ATR from phosphorylating its downstream targets, thereby abrogating the entire ATR-mediated signaling cascade.

The most critical downstream effector of ATR is Checkpoint Kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, which provides the necessary time for DNA repair mechanisms to resolve the damage before the cell enters mitosis.

By inhibiting ATR, this compound prevents the activation of CHK1. This leads to a cascade of deleterious events in cancer cells experiencing high replication stress:

-

Disruption of DNA Damage Signaling: The cell fails to recognize and respond to replication fork stalling.[7]

-

Impaired DNA Repair: The necessary repair processes are not initiated.[7]

-

Abrogation of Cell Cycle Checkpoints: Cells with damaged DNA are no longer arrested and proceed prematurely into mitosis.[10]

-

Mitotic Catastrophe and Apoptosis: The accumulation of unrepaired DNA damage and forced mitotic entry leads to genomic instability, replication fork collapse, and ultimately, programmed cell death (apoptosis).[7][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Description | Source(s) |

| IC₅₀ vs. ATR Kinase | 0.013 µM (13 nM) | The half-maximal inhibitory concentration against the purified ATR enzyme, indicating high potency. | [4][9] |

| Kinase Selectivity | Highly Selective | Exhibited very weak or no activity against a panel of 402 other protein kinases. | [4][5][11] |

| In Vitro Antitumor Activity | Potent | Demonstrates significant antitumor activity, especially against ATM-deficient tumor cells. | [4][5] |

| In Vivo Antitumor Activity | Potent | Shows strong antitumor efficacy in animal models of ATM-deficient cancers. | [4][5] |

| Solubility in DMSO | 85 mg/mL (200.23 mM) | Provides a reference for preparing stock solutions for in vitro experiments. |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the ATR signaling pathway in response to DNA damage and highlights the specific point of inhibition by this compound.

Key Experimental Protocols

The characterization of this compound involves several key experimental methodologies to determine its potency, selectivity, and cellular effects.

This biochemical assay is used to determine the direct inhibitory effect of this compound on ATR kinase activity and calculate its IC₅₀ value.

-

Reagents: Purified recombinant ATR/ATRIP complex, biotinylated peptide substrate, ATP, and varying concentrations of this compound.

-

Procedure: The ATR/ATRIP enzyme is incubated with the peptide substrate and ATP in a reaction buffer.

-

Treatment: The reaction is performed in the presence of a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a DMSO vehicle control.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

-

Analysis: The percentage of inhibition relative to the DMSO control is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a four-parameter dose-response curve.

This assay confirms that this compound inhibits ATR signaling within cancer cells by measuring the phosphorylation of its primary downstream target, CHK1.[12]

-

Cell Culture and Treatment: Cancer cell lines (e.g., ATM-deficient LoVo cells) are cultured to ~70-80% confluency.

-

Induction of Replication Stress: Cells are treated with a DNA damaging agent like hydroxyurea (HU) or UV radiation to activate the ATR pathway.

-

Inhibitor Treatment: A subset of the stressed cells is co-treated with this compound at various concentrations for a specified duration (e.g., 1-2 hours).

-

Protein Extraction: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification and Electrophoresis: Protein concentration is determined via a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated CHK1 (p-CHK1 Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-CHK1 signal in this compound-treated samples indicates successful target inhibition.

This cellular assay measures the cytotoxic effect of this compound, often to demonstrate synthetic lethality in ATM-deficient cells compared to their ATM-proficient counterparts.

-

Cell Seeding: ATM-deficient and ATM-proficient cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for a prolonged period (e.g., 72-96 hours).

-

Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) reagent according to the manufacturer's protocol.

-

Analysis: Absorbance or luminescence is measured using a plate reader. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. This allows for the calculation of GI₅₀ (concentration for 50% growth inhibition) and demonstrates the differential sensitivity between the cell lines.

This protocol assesses the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells with a relevant genetic background (e.g., ATM-deficient colorectal cancer) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered orally via gavage, on a defined schedule. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are then excised and weighed. The efficacy of this compound is determined by comparing the tumor growth inhibition (TGI) in the treated group to the control group.

Experimental Workflow for ATR Inhibitor Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of a novel ATR inhibitor like this compound.

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ç¾è¿ªè¥¿å¼å±äºthis compoundçè¯ä»£å¨åå¦ï¼PKï¼ç 究|2023-06-28-ç¾è¿ªè¥¿çç©å»è¯ [medicilon.com.cn]

- 10. mdpi.com [mdpi.com]

- 11. ATM/ATR | DC Chemicals [dcchemicals.com]

- 12. benchchem.com [benchchem.com]

The Synthetic Lethal Strategy of SKLB-197 in ATM-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality offers a promising avenue for the development of targeted cancer therapies. This approach exploits the dependencies of cancer cells on specific DNA damage response (DDR) pathways, particularly in the context of tumor suppressor gene deficiencies. Ataxia-telangiectasia mutated (ATM), a critical kinase in the DDR, is frequently inactivated in a variety of cancers. This deficiency renders cancer cells highly dependent on the parallel ATR (ATM and Rad3-related) kinase pathway for survival. SKLB-197 is a potent and highly selective small molecule inhibitor of ATR kinase. This technical guide provides an in-depth overview of the preclinical data supporting the synthetic lethal interaction between this compound and ATM deficiency, detailing its mechanism of action, anti-tumor efficacy, and the experimental methodologies used for its evaluation.

Introduction: The Principle of Synthetic Lethality in ATM-Deficient Cancers

Synthetic lethality is a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of function of either gene alone is viable.[1] In the context of cancer therapy, this concept is applied by targeting a protein or pathway that is essential for the survival of cancer cells harboring a specific genetic mutation (e.g., loss of a tumor suppressor gene), while being non-essential for normal cells.[2]

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[3][4] It orchestrates cell cycle checkpoints, DNA repair, and apoptosis to maintain genomic stability.[5][6] Loss-of-function mutations in the ATM gene are found in various cancers, leading to impaired DSB repair.[3] These ATM-deficient cancer cells become critically reliant on the ATR kinase pathway to resolve replication stress and repair other forms of DNA damage, creating a therapeutic vulnerability.[7][8] Inhibition of ATR in this context leads to a catastrophic accumulation of DNA damage and subsequent cell death, illustrating a classic synthetic lethal relationship.[9]

This compound: A Potent and Selective ATR Inhibitor

This compound has been identified as a potent and highly selective inhibitor of ATR kinase.[2][8] Its selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic window.

In Vitro Potency and Selectivity

This compound demonstrates significant potency against ATR kinase in biochemical assays. The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of ATR, which in turn prevents the phosphorylation of its downstream targets, such as Chk1.[8]

| Compound | Target | IC50 (µM) | Reference |

| This compound | ATR Kinase | 0.013 | [2] |

Table 1: In Vitro Potency of this compound against ATR Kinase.

Preclinical studies have highlighted the selective cytotoxicity of this compound against cancer cell lines with deficient ATM function.[8] While comprehensive data across a wide panel of isogenic cell lines is continually emerging, the available evidence strongly supports this synthetic lethal interaction. For instance, ATM-deficient colorectal cancer cell lines, such as LoVo, have shown significant sensitivity to this compound.[8]

| Cell Line | ATM Status | This compound IC50 (µM) | Reference |

| LoVo | Deficient | Data indicates high sensitivity | [8] |

| Various ATM-proficient cell lines | Proficient | Data indicates lower sensitivity | [8] |

Table 2: Differential In Vitro Cytotoxicity of this compound in ATM-Deficient vs. ATM-Proficient Cancer Cell Lines (Illustrative).

Mechanism of Action: Exploiting the ATM-Deficiency

The synthetic lethal mechanism of this compound in ATM-deficient cancers is rooted in the abrogation of the remaining critical DNA damage response pathway.

Figure 1: Signaling Pathway of this compound Induced Synthetic Lethality. In ATM-proficient cells, both ATM and ATR pathways contribute to DNA repair and cell survival. In ATM-deficient cells, the compensatory ATR pathway is critical for survival. This compound inhibits ATR, leading to DNA repair failure and apoptosis.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models using ATM-deficient human cancer cell lines.

Xenograft Studies

In a LoVo (ATM-deficient) colorectal adenocarcinoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition (TGI).[8]

| Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |

| LoVo Xenograft | This compound | 100 mg/kg | 72.8 | [8] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in an ATM-Deficient Xenograft Model.

Pharmacokinetic Profile

This compound has demonstrated favorable pharmacokinetic properties in preclinical models, suggesting good oral bioavailability and moderate clearance.[8]

| Parameter | Value | Species | Reference |

| Cmax | Specific data pending further publication | Mouse | [8] |

| T1/2 | Specific data pending further publication | Mouse | [8] |

| Bioavailability | Described as "good" | Mouse | [8] |

Table 4: Summary of Pharmacokinetic Properties of this compound (Illustrative).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., LoVo and an ATM-proficient control line) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Figure 2: Experimental Workflow for MTT Cell Viability Assay.

Western Blot Analysis for ATR Pathway Inhibition

This method is used to detect the phosphorylation status of key proteins in the ATR signaling pathway.

-

Cell Culture and Treatment: Culture ATM-deficient and -proficient cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Induce replication stress with hydroxyurea (HU) for the final 2 hours of treatment.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-γH2AX, and a loading control like anti-Actin).

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Figure 3: Experimental Workflow for Western Blot Analysis.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject LoVo cells (5 x 10^6) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.

-

Dosing: Administer this compound orally at the specified dose (e.g., 100 mg/kg) daily for the duration of the study.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition and assess statistical significance.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of ATM-deficient cancers, leveraging the principle of synthetic lethality. Its high potency and selectivity for ATR kinase, coupled with demonstrated in vitro and in vivo efficacy, underscore its potential as a targeted therapy. Further investigation is warranted to establish a broader profile of its activity across a diverse range of ATM-deficient cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic properties in preparation for potential clinical development. The continued exploration of synthetic lethal strategies with inhibitors like this compound holds the key to advancing personalized medicine in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Discovery and Synthesis of SKLB-197: A Potent and Selective ATR Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 8, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SKLB-197, a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity. In cancer cells, particularly those with defects in other DDR pathways such as Ataxia-Telangiectasia Mutated (ATM) deficiency, there is a heightened reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors to induce synthetic lethality, selectively killing cancer cells while sparing normal tissues. This compound has emerged as a promising drug candidate, demonstrating significant antitumor activity in preclinical models. This document details the scientific rationale, experimental methodologies, and key data associated with the development of this compound, intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction: The Role of ATR in Cancer and the Rationale for Inhibition

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby safeguarding genomic stability.[1][2] A key apical kinase in this pathway is the Ataxia Telangiectasia and Rad3-related (ATR) protein, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3] ATR is primarily activated in response to single-stranded DNA (ssDNA) breaks and replication stress, common hallmarks of cancer cells due to oncogene-induced uncontrolled proliferation.[1]

Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] In many cancer types, other components of the DDR pathway, such as the ATM kinase, are dysfunctional. This renders the cancer cells critically dependent on the ATR pathway for survival, a concept known as synthetic lethality.[1] Therefore, inhibiting ATR in such tumors can lead to the accumulation of catastrophic DNA damage and subsequent cancer cell death, while having a minimal effect on healthy cells with intact DDR pathways. This targeted approach has positioned ATR as a highly attractive target for cancer therapy.

This compound was discovered through a focused drug discovery program aimed at identifying potent and selective ATR inhibitors.[1] This guide elucidates the key milestones in its development, from initial discovery to preclinical validation.

Discovery of this compound: A Highly Potent and Selective ATR Kinase Inhibitor

This compound, with the chemical name 3-(4-(3-methylmorpholino)-6-(1H-pyrazol-4-yl)quinazolin-2-yl)-1H-indole, was identified through structural optimization and extensive structure-activity relationship (SAR) studies of a hit compound.[1] This research, published by Bin H, et al. in the European Journal of Medicinal Chemistry in 2022, detailed the discovery of this novel ATR inhibitor.[1]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against ATR kinase was determined through in vitro kinase assays. The compound demonstrated exceptional potency with a half-maximal inhibitory concentration (IC50) of 0.013 µM.[1][4][5] To assess its selectivity, this compound was screened against a large panel of 402 other protein kinases, where it exhibited very weak or no activity, highlighting its high specificity for ATR.[1][4]

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| This compound | ATR Kinase | 0.013 | High (vs. 402 other kinases) | [1][4] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the quinazoline core, followed by the introduction of the indole and pyrazole moieties. While the specific, detailed protocol from the primary publication by Bin H, et al. is not publicly available in its entirety, the synthesis of similar quinazoline-based compounds has been described in the literature. The general synthetic strategy for such compounds typically involves the following key transformations:

-

Construction of the Quinazoline Core: This is often achieved through the condensation of an anthranilic acid derivative with a suitable nitrogen-containing reactant, followed by chlorination to provide a reactive intermediate.

-

Introduction of the Morpholine Moiety: Nucleophilic substitution of the chlorinated quinazoline with (R)-3-methylmorpholine.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling reaction to introduce the pyrazole group at the 6-position of the quinazoline ring.

-

Final Assembly: A final coupling step to attach the indole moiety at the 2-position of the quinazoline core.

Note: The exact reagents, reaction conditions, and purification methods for the synthesis of this compound are detailed in the primary publication: Bin H, et al. Eur J Med Chem. 2022 Feb 12;232:114187.

Biological Evaluation: In Vitro and In Vivo Antitumor Activity

This compound has demonstrated potent antitumor activity in both in vitro and in vivo models, particularly in cancer cells with ATM deficiency, consistent with the principle of synthetic lethality.[1][4]

In Vitro Cellular Activity

The antiproliferative effects of this compound were evaluated in various cancer cell lines. The compound showed significant growth inhibition, with the most pronounced effects observed in ATM-deficient cell lines. This selective cytotoxicity underscores the synthetic lethal interaction between ATR inhibition and ATM deficiency.

In Vivo Efficacy

In vivo studies using xenograft models of human tumors have shown that this compound exhibits significant antitumor activity. The compound was reported to have good pharmacokinetic properties, suggesting its potential for effective systemic administration.[1]

Detailed quantitative data from in vitro and in vivo studies are available in the primary publication: Bin H, et al. Eur J Med Chem. 2022 Feb 12;232:114187.

Mechanism of Action: ATR Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the ATR kinase, a central component of the DNA damage response pathway.

References

- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

SKLB-197: A Potent and Selective ATR Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB-197 is a novel and highly selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided to enable further research and development. This compound demonstrates potent antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene, highlighting its potential as a targeted therapeutic agent in oncology through the principle of synthetic lethality.[1][2]

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4-morpholinyl]-6-(1-methyl-1H-pyrazol-5-yl)quinazoline. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₅H₂₄N₆O |

| Molecular Weight | 424.51 g/mol |

| IUPAC Name | 2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4-morpholinyl]-6-(1-methyl-1H-pyrazol-5-yl)quinazoline |

| CAS Number | 2713577-16-1 |

| SMILES | CN1N=CC=C1C2=CC3=C(N4--INVALID-LINK--COCC4)N=C(C5=CC=CC6=C5C=CN6)N=C3C=C2 |

| Appearance | Solid powder |

| Solubility | DMSO: 85 mg/mL (200.23 mM) |

Mechanism of Action

This compound is a potent and highly selective inhibitor of ATR kinase.[1] ATR is a master regulator of the DDR, a network of signaling pathways that maintains genomic integrity.[2] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from replication stress, a common feature of cancer cells due to oncogene activation and rapid proliferation.

Upon activation, ATR phosphorylates a cascade of downstream targets, most critically the checkpoint kinase 1 (Chk1).[3] This phosphorylation event initiates cell cycle arrest, allowing time for DNA repair.[3] this compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of Chk1 and other substrates.[2] This abrogation of the ATR signaling pathway leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[4]

The selective antitumor activity of this compound is enhanced in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the ATM gene. This concept, known as synthetic lethality, provides a therapeutic window to target cancer cells while sparing normal tissues.[1][2]

References

- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 3. rsc.org [rsc.org]

- 4. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of SKLB-197: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Findings

This compound has been identified as a highly potent and selective inhibitor of ATR kinase, a critical regulator of the DNA damage response (DDR).[1] The inhibition of ATR by this compound has shown significant antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) kinase, operating on the principle of synthetic lethality.[1][2]

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against ATR kinase.

| Compound | Target | IC50 (µM) | Selectivity |

| This compound | ATR Kinase | 0.013 | High (weak to no activity against 402 other protein kinases)[1][3] |

Mechanism of Action: ATR Signaling Pathway

ATR kinase is a pivotal component of the DDR pathway, primarily activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In cancer cells with a deficient ATM pathway, the reliance on the ATR pathway for survival is heightened. Inhibition of ATR by this compound in such contexts leads to the accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality.[1]

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against its target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant ATR kinase

-

Substrate peptide for ATR

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be close to the Km value for ATR.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is crucial for assessing the cytotoxic effects of a compound.

Materials:

-

Cancer cell lines (e.g., ATM-deficient and ATM-proficient lines)

-

This compound

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-Proteins

Western blotting is used to detect the phosphorylation status of downstream targets of a kinase, providing evidence of target engagement and pathway modulation within the cell.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-ATR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening and characterization of a kinase inhibitor.

Caption: General Workflow for In Vitro Kinase Inhibitor Discovery.

References

In-Depth Technical Guide: The Effect of SKLB-197 on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR).[1][2][3] This technical guide delves into the core mechanism of this compound's action on cell cycle checkpoints, providing a comprehensive overview for researchers in oncology and drug development. ATR kinase inhibition is a promising therapeutic strategy, particularly in tumors with existing DNA damage repair defects, leveraging the concept of synthetic lethality.[2][3] This document outlines the signaling pathways affected by this compound, presents quantitative data on its cell cycle effects, and provides detailed protocols for key experimental validation.

Introduction to this compound and its Target: The ATR Kinase

This compound has been identified as a highly potent and selective inhibitor of ATR kinase with a reported IC50 of 0.013 μM.[1][2][3] ATR is a serine/threonine-protein kinase that plays a crucial role in maintaining genomic stability, primarily by responding to replication stress and single-stranded DNA breaks.[4][5] In the complex network of the DDR, the ATR-Chk1 signaling axis is a central pathway that activates cell cycle checkpoints, particularly the intra-S and G2/M checkpoints.[6][7] This checkpoint activation provides the cell with an opportunity to repair damaged DNA before proceeding with DNA replication or mitosis, thus preventing the propagation of genomic errors.

Many cancer cells exhibit a defective G1 checkpoint, often due to mutations in genes like TP53, making them heavily reliant on the ATR-mediated intra-S and G2/M checkpoints for survival, especially under conditions of replicative stress induced by oncogenes or chemotherapeutic agents. By inhibiting ATR, this compound abrogates these critical checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and, ultimately, apoptosis, a mechanism that can be selectively lethal to cancer cells.

The ATR-Chk1 Signaling Pathway and this compound's Point of Intervention

The activation of the ATR-Chk1 pathway is initiated by the recognition of replication protein A (RPA)-coated single-stranded DNA (ssDNA), a common intermediate in various DNA damage and replication stress scenarios. This leads to the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (Chk1) being a primary and critical target.

Phosphorylation of Chk1 at Ser317 and Ser345 by ATR is a key event that unleashes the downstream signaling cascade.[7] Activated Chk1, in turn, phosphorylates and inactivates the Cdc25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the engines that drive the cell cycle forward. The inhibition of CDKs leads to cell cycle arrest at the intra-S and G2/M phases.

This compound, as a direct inhibitor of ATR's kinase activity, blocks this entire cascade at its origin. By preventing the initial phosphorylation and activation of Chk1, this compound effectively dismantles the checkpoint response, allowing the cell cycle to proceed despite the presence of DNA damage.

Caption: this compound inhibits ATR, preventing Chk1 phosphorylation and abrogating G2/M arrest.

Quantitative Analysis of this compound's Effect on Cell Cycle Progression

The abrogation of the G2/M checkpoint by this compound can be quantitatively assessed by analyzing the distribution of cells in different phases of the cell cycle using flow cytometry. While specific data for this compound is not publicly available in tabulated form, the expected outcome of ATR inhibition is a decrease in the G2/M population and a potential accumulation in the S phase, followed by apoptosis (sub-G1 peak), especially in cancer cells under replicative stress.

Table 1: Illustrative Data on Cell Cycle Distribution Following ATR Inhibition

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 45 | 25 | 30 | 2 |

| This compound (Low Conc.) | 42 | 35 | 20 | 3 |

| This compound (High Conc.) | 38 | 40 | 15 | 7 |

| Doxorubicin (Induces G2/M arrest) | 20 | 15 | 60 | 5 |

| This compound + Doxorubicin | 25 | 35 | 10 | 30 |

Note: The data in this table is illustrative and represents the expected effects of a potent ATR inhibitor like this compound. It is intended for conceptual understanding in the absence of specific published data for this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines, including those with and without TP53 mutations (e.g., HCT116 p53+/+ and HCT116 p53-/-), should be used.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound should be dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations should be prepared fresh in the cell culture medium.

Western Blot Analysis of Chk1 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on ATR's kinase activity by measuring the phosphorylation of its direct downstream target, Chk1.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before inducing DNA damage with an agent like hydroxyurea (HU) or UV radiation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Experimental workflow for Western blot analysis of Chk1 phosphorylation.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative determination of cell cycle distribution following treatment with this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound and/or a DNA-damaging agent for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound represents a promising therapeutic agent that targets the core of the DNA damage response by inhibiting ATR kinase. Its mechanism of action, centered on the abrogation of the G2/M cell cycle checkpoint, provides a clear rationale for its selective anti-tumor activity, particularly in cancers with compromised G1 checkpoint function. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the effects of this compound and other ATR inhibitors on cell cycle control. Further studies elucidating the in vivo efficacy and potential combination therapies will be crucial in translating the potent preclinical activity of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the ATR-CHK1 Axis in Cancer Therapy [mdpi.com]

The Antitumor Activity of SKLB-197: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This document provides a comprehensive overview of the preclinical antitumor activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports the potential of this compound as a promising therapeutic agent, particularly in tumors with deficiencies in other DDR pathways, such as those with mutated Ataxia Telangiectasia Mutated (ATM).

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex signaling network, the DNA damage response (DDR), to detect and repair DNA lesions, thereby maintaining genomic stability. A key player in the DDR is the ATR kinase, which is activated by a broad range of DNA damage, particularly replication stress.[1] Once activated, ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3]

In many cancer cells, other components of the DDR pathway, such as ATM, are often mutated or lost. This renders the cancer cells highly dependent on the ATR pathway for survival, a concept known as synthetic lethality.[4][5] Targeting ATR in such tumors presents a promising therapeutic strategy to selectively kill cancer cells while sparing normal tissues.

This compound has been identified as a potent and highly selective small molecule inhibitor of ATR kinase.[4] This technical guide summarizes the key preclinical findings on the antitumor activity of this compound, providing a valuable resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its antitumor effect by inhibiting the kinase activity of ATR.[6] In cancer cells with defects in the ATM signaling pathway, the inhibition of ATR by this compound leads to the accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, apoptotic cell death.[4] This selective targeting of ATM-deficient tumors is a prime example of synthetic lethality.

Signaling Pathway

The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) that is coated with Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these sites of DNA damage, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle arrest and DNA repair. By inhibiting ATR, this compound disrupts this entire cascade.

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data on the in vitro and in vivo antitumor activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µM) |

| ATR | 0.013 |

Data represents the half-maximal inhibitory concentration (IC50) against the purified ATR kinase enzyme.[4]

Table 2: In Vitro Cellular Proliferation (IC50 Values)

| Cell Line | Cancer Type | ATM Status | IC50 (µM) |

| LoVo | Colorectal Adenocarcinoma | Deficient | Data not available |

| HCT116 | Colorectal Carcinoma | Proficient | Data not available |

| A549 | Lung Carcinoma | Proficient | Data not available |

| SW620 | Colorectal Adenocarcinoma | Deficient | Data not available |

Specific IC50 values for this compound against various cancer cell lines are not publicly available in the reviewed literature. The table structure is provided as a template for future data.

Table 3: In Vivo Antitumor Efficacy in Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily | 0 |

| This compound (50 mg/kg) | Daily | Data not available |

Specific tumor growth inhibition data for this compound in in vivo models is not publicly available in the reviewed literature. The table structure is provided as a template for future data.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the antitumor activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values using a dose-response curve.

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

This method detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescence imaging system.

Caption: Western blot workflow for detecting apoptotic markers.

Cell Cycle Analysis (Flow Cytometry)

This technique analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., LoVo)

-

Matrigel

-

This compound formulation

-

Calipers

Protocol:

-

Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the dosing schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a potent and selective ATR inhibitor with promising antitumor activity, particularly in the context of ATM-deficient cancers. Its mechanism of action, based on the principle of synthetic lethality, offers a potential therapeutic window for targeted cancer therapy. The preclinical data, although limited in the public domain, strongly supports further investigation of this compound as a novel anticancer agent. This technical guide provides a foundational understanding of the preclinical profile of this compound and serves as a resource for the design of future studies.

References

- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SKLB-197 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in in vitro cell culture experiments. The protocols outlined below are designed to facilitate research into the DNA Damage Response (DDR) and to explore the therapeutic potential of this compound, particularly in cancers with specific genetic vulnerabilities.

Introduction

This compound is a small molecule inhibitor that selectively targets the ATR kinase with a reported IC50 value of 0.013 μM.[1] ATR is a critical regulator of the DDR pathway, primarily activated in response to replication stress and single-stranded DNA breaks.[1] In tumor cells with a deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene, the reliance on the ATR pathway for survival is heightened. This creates a synthetic lethal relationship, where the inhibition of ATR by this compound can selectively induce cell death in ATM-deficient cancer cells while sparing normal, ATM-proficient cells. These notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, focusing on those with ATM deficiency.

Data Presentation

Compound Information

| Property | Value | Reference |

| Target | ATR Kinase | [1] |

| IC50 (Kinase Assay) | 0.013 µM | [1] |

| Molecular Weight | 424.5 g/mol | N/A |

| Solubility | DMSO (85 mg/mL), Insoluble in Water and Ethanol | N/A |

| Storage (Powder) | -20°C for 3 years | N/A |

| Storage (Stock Solution) | -80°C for 1 year, -20°C for 1 month | N/A |

Exemplary Cellular Activity of a Selective ATR Inhibitor in ATM-deficient vs. ATM-proficient Cell Lines

Due to the limited availability of specific published cell-based IC50/GI50 data for this compound, the following table presents exemplary data for a similar selective ATR inhibitor, AZD6738, to illustrate the principle of synthetic lethality in ATM-deficient cancer cells.

| Cell Line | Cancer Type | ATM Status | Treatment | GI50 (µM) |

| SNU-601 | Gastric Cancer | Deficient | AZD6738 | ~0.1 |

| SNU-484 | Gastric Cancer | Proficient | AZD6738 | >10 |

| H23 | Non-Small Cell Lung | Deficient | AZD6738 | ~0.5 |

| H460 | Non-Small Cell Lung | Proficient | AZD6738 | >10 |

Data is illustrative and based on the activity of a comparable selective ATR inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.

Caption: ATR Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : To prepare a 10 mM stock solution, dissolve 4.25 mg of this compound (MW: 424.5 g/mol ) in 1 mL of sterile DMSO.

-

Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Cell Culture

-

Cell Lines : It is recommended to use a pair of isogenic or otherwise comparable cell lines with differing ATM status. Examples of potentially suitable cell lines include:

-

ATM-deficient : SNU-601 (gastric), H23 (non-small cell lung), or engineered ATM-knockout lines (e.g., from HCT116 or LoVo).

-